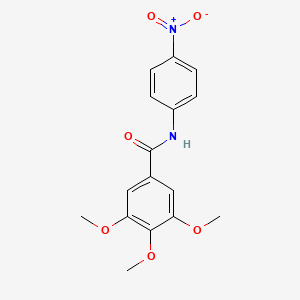

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide

Description

3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a 4-nitrophenylamine moiety via an amide bond. Its structural features, including electron-withdrawing nitro and electron-donating methoxy groups, contribute to its physicochemical properties and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O6 |

|---|---|

Molecular Weight |

332.31 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)17-11-4-6-12(7-5-11)18(20)21/h4-9H,1-3H3,(H,17,19) |

InChI Key |

SKVWHUGYIAAKAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The synthesis begins with the conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride. A patent (CN102531888A) details the use of bis(trichloromethyl)carbonate (BTC) as a chlorinating agent:

Amide Bond Formation

The acid chloride reacts with 4-nitroaniline under basic conditions:

- Procedure : Combine 3,4,5-trimethoxybenzoyl chloride (1 eq) with 4-nitroaniline (1.1 eq) in dichloromethane. Add triethylamine (1.2 eq) dropwise at 0°C, then stir at room temperature for 12 hours.

- Workup : Wash with water, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).

- Yield : ~75%.

Coupling Reagent-Mediated Synthesis

Activation with HATU

A journal article (PMC5805629) demonstrates the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) for amide formation:

DCC/DMAP Approach

N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offer an alternative:

- Procedure : Mix 3,4,5-trimethoxybenzoic acid (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in tetrahydrofuran. Add 4-nitroaniline (1 eq) and stir for 18 hours.

- Workup : Filter to remove dicyclohexylurea, concentrate, and recrystallize from ethanol.

- Yield : ~65%.

Multi-Step Synthesis from Gallic Acid

Final Amidation

- Conditions : Combine acid chloride with 4-nitroaniline in xylene at 85°C for 2 hours.

- Yield : 71% after recrystallization.

Comparative Analysis of Methods

Critical Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Reduction: 3,4,5-trimethoxy-N-(4-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide is a chemical compound with scientific research applications spanning chemistry, biology, medicine, and industry. It features a benzamide core with trimethoxy groups and a nitrophenyl substituent.

Scientific Research Applications

This compound is used in diverse scientific fields:

Chemistry

- It serves as a building block in synthesizing complex molecules. Its structure allows modifications for developing new materials and catalysts.

Biology

- Derivatives are studied as potential enzyme inhibitors or probes for biochemical pathways. The nitrobenzylidene moiety can introduce photo-reactive properties to study dynamic biological processes.

Medicine

- It is investigated for potential therapeutic properties, with the nitro group and hydrazino linkage suggesting applications in developing anti-cancer or anti-inflammatory agents.

Industry

- It can be used to synthesize advanced materials like polymers with specific electronic or optical properties and as a versatile intermediate in manufacturing processes because of its ability to undergo various chemical reactions.

Related Compounds

Other compounds with similar structural features have shown biological activity:

- Amides, in general, have attracted interest for biological activities like cell signaling, anti-inflammatory, analgesic, and bacteriostatic effects .

- Aryl thiazolone–benzenesulfonamides have been synthesized and studied for their carbonic anhydrase IX inhibitory effect . One such compound (4e) was found to induce apoptosis in MDA-MB-231 cells and also exhibited antibacterial and anti-biofilm activities .

- 3,4,5-Trimethoxybenzaldehyde is used as an intermediate in the synthesis of drugs including trimethoprim, cintriamide, and roletamide .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and number of methoxy groups. These variations influence molecular weight, hydrophobicity (clogP), and ligand efficiency (LipE), which are critical for bioavailability and target binding.

Notes:

- The 4-nitro substituent in the target compound enhances P-gp inhibition compared to 2-nitro analogs, likely due to improved electronic interactions .

- KU-54’s piperidyl group reduces clogP significantly, improving solubility but shifting activity to non-P-gp targets .

P-gp Inhibition

The 3,4,5-trimethoxy-N-(4-nitrophenyl) scaffold demonstrates moderate P-gp inhibitory activity (IC₅₀: 1.4–20 µM). Desmethylation of methoxy groups or substitution at the aniline moiety’s 4-position alters potency. For example:

- Removing one methoxy group reduces IC₅₀ by 50%, suggesting methoxy groups are critical for binding .

- 2-Nitrophenyl analogs (e.g., compound "25D" in ) show lower activity due to steric hindrance or suboptimal nitro positioning .

Antimicrobial Activity

Salicylamide derivatives with 4-nitrophenyl groups (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit potent growth inhibition of sulfate-reducing bacteria (82–90% reduction at 1.10 µmol/L). This highlights the nitro group’s role in disrupting bacterial metabolism .

Anti-Inflammatory and Immunomodulatory Effects

For instance, dichloropyridyl and difluoromethoxy groups in roflumilast confer nanomolar PDE4 inhibition, emphasizing the importance of substituent electronics .

Biological Activity

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide structure with three methoxy groups and a para-nitrophenyl moiety. Its molecular formula is with a molecular weight of 332.31 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Anti-Cancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are significant in the context of neurodegenerative diseases like Alzheimer’s disease.

Enzyme Inhibition

The inhibitory effects on AChE and BACE1 are critical for therapeutic applications aimed at treating Alzheimer's disease. The binding affinities of this compound to these enzymes have been evaluated through molecular docking studies. These studies suggest that the compound binds effectively to the active sites of these enzymes, thereby inhibiting their activity.

Table 1: Inhibitory Concentration (IC50) Values for AChE and BACE1

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.046 ± 0.013 | - |

| Quercetin | 4.89 ± 2.31 | 9.01 ± 0.03 |

Note: TBD indicates that specific values for the compound are yet to be determined or reported in the literature.

Induction of Apoptosis

In cancer research contexts, the compound has been shown to induce apoptosis through mechanisms involving mitochondrial pathways. Studies have indicated that it leads to an increase in pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

Figure 1: Mechanism of Apoptosis Induction by this compound

- Upregulation of Bax : Promotes apoptosis.

- Downregulation of Bcl-2 : Reduces cell survival signals.

Case Studies and Research Findings

-

In Vitro Studies on Cancer Cell Lines :

- A study assessed the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis at specific concentrations.

- The compound demonstrated an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents.

-

Molecular Docking Studies :

- Molecular docking simulations have provided insights into how this compound interacts with target enzymes like AChE and BACE1.

- The results indicated stable binding conformations with favorable binding energies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide?

Methodological Answer:

The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-nitroaniline in an aprotic solvent (e.g., THF or dichloromethane) under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts. Key parameters to optimize include:

- Stoichiometry : A slight excess of 4-nitroaniline (1.2 eq) ensures complete reaction of the acyl chloride.

- Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions.

- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) isolates the product. Crystallization from ethanol can yield high-purity crystals for structural analysis .

Advanced: How can structural contradictions in crystallographic data for analogs be resolved?

Methodological Answer:

Conflicts in crystallographic data (e.g., dihedral angles, hydrogen bonding) can arise from solvent effects or polymorphism. To resolve these:

- Refinement Tools : Use SHELXL for rigorous refinement, incorporating hydrogen-bonding constraints and anisotropic displacement parameters .

- Comparative Analysis : Cross-validate with related structures (e.g., N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, where dihedral angles between aromatic rings are ~71.59°, stabilized by N–H⋯O and O–H⋯O interactions ).

- DSC/TGA : Thermal analysis identifies polymorphic transitions affecting crystallographic outcomes.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the presence of methoxy (δ 3.7–3.9 ppm), nitro (meta-coupled aromatic protons at δ 8.1–8.3 ppm), and amide (NH at δ 10–11 ppm) groups.

- IR : Stretching bands for C=O (amide I, ~1650 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) validate functional groups.

- X-Ray Diffraction : Resolves molecular geometry and packing; SHELX software refines hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .

Advanced: How can structure-activity relationship (SAR) studies optimize P-gp inhibitory activity?

Methodological Answer:

- Scaffold Modification : Maintain the 3,4,5-trimethoxybenzamide core while varying substituents on the aniline moiety. Evidence shows IC₅₀ values improve with electron-withdrawing groups (e.g., nitro) at the para position .

- Desmethylation : Selectively remove methoxy groups to assess steric/electronic effects. For example, 3,5-dimethoxy analogs retain activity, suggesting the 4-methoxy group is dispensable .

- Assay Design : Use standardized MDR1-overexpressing cell lines (e.g., Caco-2) with calcein-AM efflux assays to quantify P-gp inhibition.

Basic: What impurities commonly arise during synthesis, and how are they controlled?

Methodological Answer:

- Incomplete Amidation : Unreacted 3,4,5-trimethoxybenzoyl chloride or 4-nitroaniline can persist. Monitor via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).

- Hydrolysis Byproducts : Acyl chloride hydrolysis to benzoic acid is mitigated by anhydrous conditions.

- Purification : Silica gel chromatography (gradient elution) removes polar/nonpolar impurities. Recrystallization from ethanol further purifies the product .

Advanced: How can computational modeling predict enzyme binding modes for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tyrosinase or bacterial PPTases). Align with known inhibitors (e.g., kojic acid for tyrosinase) to identify key binding residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted poses. Validate with experimental IC₅₀ data and mutagenesis studies.

- QSAR : Derive quantitative models using Hammett constants (σ) of substituents to correlate electronic effects with activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Analysis : Conduct Ames testing for mutagenicity (analogs show low mutagenicity but require ventilation).

- Decomposition Risks : Avoid heating; DSC data indicates thermal decomposition above 150°C. Store at –20°C in amber vials to prevent photodegradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .

Advanced: What strategies enhance metabolic stability without compromising activity?

Methodological Answer:

- Trifluoromethyl Substitution : Introduce CF₃ groups (e.g., at the benzamide’s para position) to increase lipophilicity and resistance to oxidative metabolism .

- Prodrug Design : Mask the nitro group as a protected amine (e.g., Boc) to reduce hepatic clearance.

- In Vitro Assays : Test microsomal stability (human liver microsomes + NADPH) and correlate with LogP values (target ~2.5–3.5 for optimal bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.